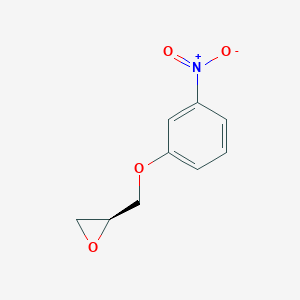
(S)-2-((3-Nitrophenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((3-Nitrophenoxy)methyl)oxirane, also known as NPOX, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. NPOX is a chiral epoxide, meaning it has a three-dimensional structure that can exist in two mirror-image forms. This property makes NPOX useful in various fields, including organic synthesis, materials science, and drug discovery.
Mechanism Of Action
The mechanism of action of (S)-2-((3-Nitrophenoxy)methyl)oxirane is not fully understood, but it is believed to interact with biological molecules, such as enzymes and receptors, through covalent bonding and hydrogen bonding. (S)-2-((3-Nitrophenoxy)methyl)oxirane has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. (S)-2-((3-Nitrophenoxy)methyl)oxirane has also been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-2-((3-Nitrophenoxy)methyl)oxirane are still being studied, but it has been shown to have a variety of effects on different biological systems. In vitro studies have shown that (S)-2-((3-Nitrophenoxy)methyl)oxirane can inhibit the activity of certain enzymes and affect the expression of certain genes. In vivo studies have shown that (S)-2-((3-Nitrophenoxy)methyl)oxirane can affect the behavior and physiology of animals, such as altering their locomotor activity and inducing seizures.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-2-((3-Nitrophenoxy)methyl)oxirane in lab experiments is its chiral nature, which allows for the creation of molecules with specific stereochemistry. (S)-2-((3-Nitrophenoxy)methyl)oxirane is also relatively easy to synthesize and has been optimized for large-scale production. One limitation of using (S)-2-((3-Nitrophenoxy)methyl)oxirane in lab experiments is its potential toxicity, as it has been shown to induce seizures in animals at high doses. Another limitation is its reactivity, as it can react with biological molecules and potentially interfere with normal cellular processes.
Future Directions
There are several future directions for research on (S)-2-((3-Nitrophenoxy)methyl)oxirane. One direction is to further investigate its potential as a drug candidate, as it has been shown to interact with biological molecules and has unique stereochemistry. Another direction is to explore its potential as a building block for the synthesis of complex molecules with specific stereochemistry. Additionally, the effects of (S)-2-((3-Nitrophenoxy)methyl)oxirane on different biological systems and its potential toxicity should be further studied to better understand its potential applications.
Synthesis Methods
The synthesis of (S)-2-((3-Nitrophenoxy)methyl)oxirane involves the reaction of (S)-glycidol with 3-nitrophenol in the presence of a Lewis acid catalyst. The resulting product is a chiral epoxide with a nitrophenyl group attached to one of the carbon atoms in the oxirane ring. The synthesis of (S)-2-((3-Nitrophenoxy)methyl)oxirane is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
(S)-2-((3-Nitrophenoxy)methyl)oxirane has been used in various scientific research applications, including organic synthesis, materials science, and drug discovery. In organic synthesis, (S)-2-((3-Nitrophenoxy)methyl)oxirane has been used as a chiral building block to create complex molecules with specific stereochemistry. In materials science, (S)-2-((3-Nitrophenoxy)methyl)oxirane has been used to create polymer materials with unique properties, such as high thermal stability and resistance to UV radiation. In drug discovery, (S)-2-((3-Nitrophenoxy)methyl)oxirane has been investigated as a potential drug candidate due to its ability to interact with biological molecules and its unique stereochemistry.
properties
IUPAC Name |
(2S)-2-[(3-nitrophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJLXLVVZBTEOC-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((3-Nitrophenoxy)methyl)oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

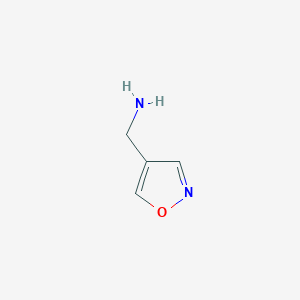
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)
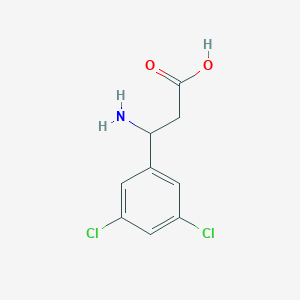
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)


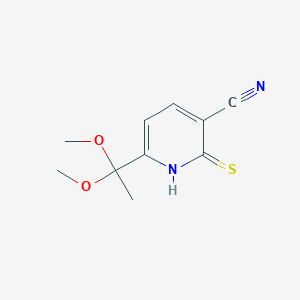
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)

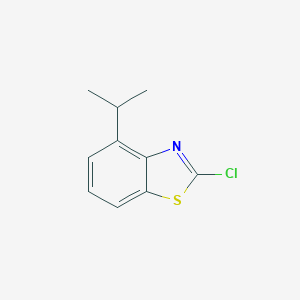
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
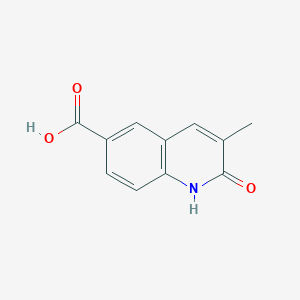
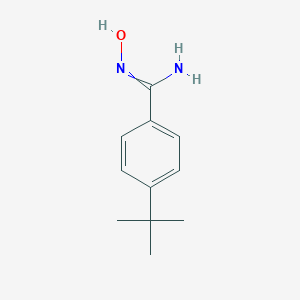
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)